![molecular formula C14H15F3O3 B3032294 4-[3-(三氟甲基)苯基]甲基-氧杂环-4-羧酸 CAS No. 1385696-63-8](/img/structure/B3032294.png)

4-[3-(三氟甲基)苯基]甲基-氧杂环-4-羧酸

描述

Synthesis Analysis

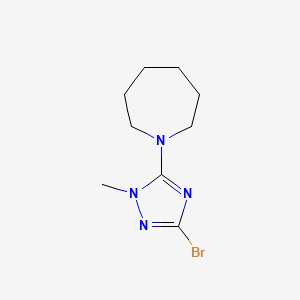

The synthesis of carboxylic acid derivatives can be complex, involving multiple steps and different reagents. For instance, paper discusses the formation of carboxy(phenyl)ketene as a major product by thermal fragmentation, which could be a potential intermediate in the synthesis of related compounds. Paper describes the preparation of a carboxylate through aromatization using iodine and methanol at reflux conditions, a method that could potentially be adapted for the synthesis of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid. Paper outlines a synthesis method for a triazole derivative, starting from phenyl acetylene, which could offer a route for the synthesis of phenyl-containing carboxylic acids.

Molecular Structure Analysis

The molecular structure of carboxylic acid derivatives is crucial for their reactivity and properties. Paper provides a detailed analysis of the molecular structure using IR and X-ray diffraction studies, which could be relevant for understanding the structure of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid. The stability and charge distribution within the molecule are analyzed using NBO analysis, which could also be applied to the compound .

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives with other chemical species is an important aspect of their chemistry. Paper discusses the catalytic role of a boronic acid derivative in the dehydrative amidation between carboxylic acids and amines, which could be relevant for the functionalization of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid. Paper describes various reactions, including alkylation and nitration, of a triazole carboxylic acid, which could provide insights into the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives, such as their mesomorphic properties and stability, are important for their applications. Paper investigates the smectic phases and phase transitions of biphenyl carboxylates, which could be relevant for understanding the liquid crystalline properties of related compounds. Paper observes the formation of a stable carbocation in a Criegee rearrangement, which could inform the stability and reactivity of carboxylic acid derivatives under certain conditions.

科学研究应用

化学合成与反应

功能化(三氟甲基)苯和吡啶的合成

Volle 和 Schlosser (2002) 的研究描述了 1-乙氧基-3-三氟甲基-1,3-丁二烯等衍生物的制备, 导致三氟甲基取代的邻苯二甲酸酯或苯甲酸酯, 这对于合成功能化苯和吡啶很重要 (Volle & Schlosser, 2002).

色满衍生物的合成

Ciolkowski 等人 (2009) 讨论了色满衍生物的合成, 其中涉及类似三氟甲基的反应对于生产具有潜在生物活性的化合物至关重要 (Ciolkowski et al., 2009).

催化和酰胺化过程

Wang、Lu 和 Ishihara (2018) 发现 2,4-双(三氟甲基)苯硼酸在催化羧酸和胺之间的脱水酰胺化反应中非常有效, 该过程对于肽合成至关重要 (Wang, Lu, & Ishihara, 2018).

材料科学与聚合物研究

新型氟化聚酰亚胺

Yin 等人 (2005) 使用新型氟化芳香族二胺单体合成了新的含氟聚酰亚胺, 证明了这些聚合物的溶解性和热稳定性, 这对于材料科学应用非常重要 (Yin et al., 2005).

用于染料降解的配位配合物

Lu 等人 (2021) 利用了一种二羧酸, 其结构类似于 4-[3-(三氟甲基)苯基]甲基-氧杂环-4-羧酸, 用于合成在降解甲基紫染料中有效的配位配合物, 表明了潜在的环境应用 (Lu et al., 2021).

高级化学反应与机理

反应中碳正离子稳定性的研究

Krasutsky 等人 (2000) 观察到在涉及三氟过乙酸的反应中形成了稳定的碳正离子, 这有助于理解有机化学中的反应机理和稳定性 (Krasutsky et al., 2000).

电荷转移和发射调谐

Bae 等人 (2014) 对通过芳基(包括三氟甲基)进行电子调制的化合物进行了研究, 以了解空间电荷转移, 这对于开发新型发光材料至关重要 (Bae et al., 2014).

安全和危害

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been shown to undergo reactions such as diolefination mediated by mono-n-protected amino acid ligands .

Pharmacokinetics

The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

Compounds with similar structures have been associated with analgesic effects .

属性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-2-10(8-11)9-13(12(18)19)4-6-20-7-5-13/h1-3,8H,4-7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYIVVOQISPVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139608 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid | |

CAS RN |

1385696-63-8 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)

![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)

![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)